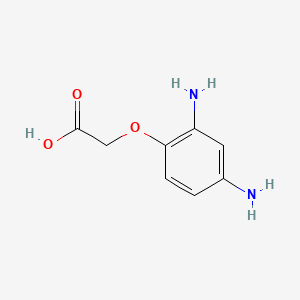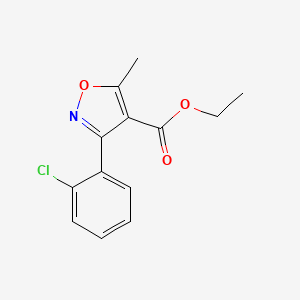
2-Phenoxybenzamide
概要
説明
2-Phenoxybenzamide is a chemical compound that has shown promising multi-stage activity against different strains of P. falciparum . It is used in the treatment of hypertension, and specifically that caused by pheochromocytoma .
Synthesis Analysis
This compound was successfully synthesized via a retrosynthetic approach . Twenty-one new derivatives were prepared and tested for their in vitro activity against blood stages of the NF54 strain of P. falciparum .Molecular Structure Analysis
The molecular formula of this compound is C13H11NO2 . The average mass is 213.232 Da and the monoisotopic mass is 213.078979 Da .Physical And Chemical Properties Analysis
The molecular formula of this compound is C13H11NO2 . The average mass is 213.232 Da and the monoisotopic mass is 213.078979 Da .科学的研究の応用
Antiplasmodial Activity
2-Phenoxybenzamide has shown promise in antiplasmodial activity, particularly against different strains of P. falciparum. A study synthesized derivatives of this compound, revealing structure-activity relationships and insights into its antiplasmodial efficacy. Some derivatives exhibited high antiplasmodial activity with low cytotoxicity, suggesting potential as malaria treatments (Hermann et al., 2021).
Neuroprotective Effects
Phenoxybenzamine, a derivative of this compound, has been explored for neuroprotective properties. In a study involving rat models of traumatic brain injury, phenoxybenzamine reduced neuronal death and improved neurological outcomes. It also decreased the expression of pro-inflammatory signaling proteins, suggesting its potential in treating traumatic brain injury (Rau et al., 2014).
Anticancer Properties
Phenoxybenzamine hydrochloride, another derivative, has shown significant anti-tumor effects in glioma cell lines. The study demonstrated that phenoxybenzamine inhibited proliferation, migration, invasion, and tumorigenesis in glioma cells, suggesting a potential role in cancer treatment (Lin et al., 2016).
Complex Regional Pain Syndrome Treatment
In the context of neuropathic pain syndromes, phenoxybenzamine has been used to treat complex regional pain syndrome (CRPS). Its administration led to significant clinical benefits, potentially due to its noncompetitive blockade of adrenergic receptors (Inchiosa & Kizelshteyn, 2008).
Photolysis Studies
The photolysis of methyl-2-phenoxybenzohydroxamate, a related compound, has provided valuable insights into photochemical reactions, crucial for understanding the behavior of such compounds under light exposure (White et al., 1996).
作用機序
Safety and Hazards
将来の方向性
The 2-Phenoxybenzamide from the Medicines for Malaria Venture Malaria Box Project has shown promising multi-stage activity against different strains of P. falciparum . It was successfully synthesized via a retrosynthetic approach . Subsequently, twenty-one new derivatives were prepared and tested for their in vitro activity against blood stages of the NF54 strain of P. falciparum . The antiplasmodial activity and cytotoxicity of compounds strongly depended on the substitution pattern of the anilino partial structure as well as on the size of substituents . The diaryl ether partial structure had further impacts on the activity . Additionally, several physicochemical and pharmacokinetic parameters were calculated (log P, log D 7. 4 and ligand efficiency) or determined experimentally (passive permeability and CYP3A4 inhibition) . The tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate possesses high antiplasmodial activity against P. falciparum NF54 (Pf NF54 IC 50 = 0.2690 µM) and very low cytotoxicity (L-6 cells IC 50 = 124.0 µM) resulting in an excellent selectivity index of 460 . Compared to the lead structure 1 the antiplasmodial activity was improved as well as the physicochemical and some pharmacokinetic parameters .
特性
IUPAC Name |
2-phenoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCOBMTYEDBBSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391112 | |
| Record name | 2-phenoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72084-13-0 | |
| Record name | 2-phenoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



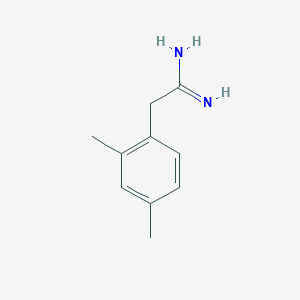

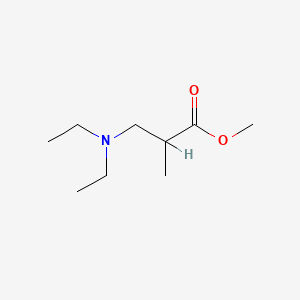
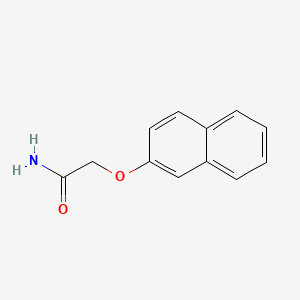

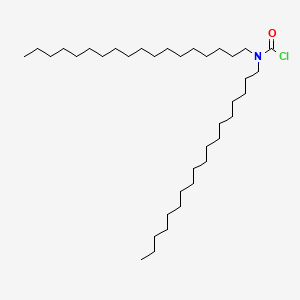
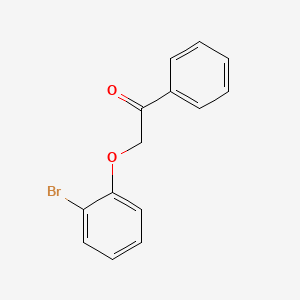

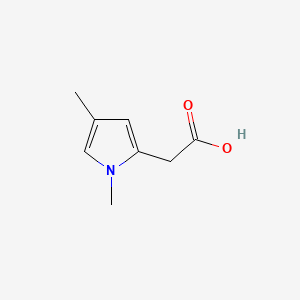
![N-[4-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-YL)phenyl]acrylamide](/img/structure/B1622179.png)
